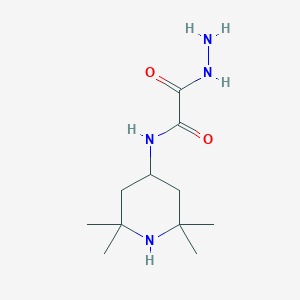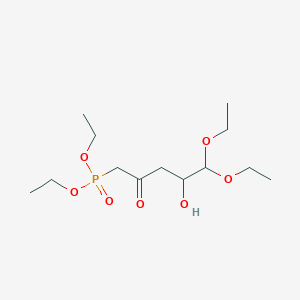
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one, also known as DFP, is a chemical compound with the molecular formula C12H23O6P. It is an organophosphorus compound that is widely used in scientific research, particularly in the field of biochemistry. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Wissenschaftliche Forschungsanwendungen
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is widely used in scientific research as a tool to study the function of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. This compound is a potent inhibitor of acetylcholinesterase, and its use allows researchers to study the effects of acetylcholine accumulation on nerve function. This compound is also used in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. This overstimulation can result in muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. Its inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. This overstimulation can result in muscle spasms, convulsions, and respiratory failure. This compound can also cause the inhibition of other enzymes, such as butyrylcholinesterase, which can lead to a range of other effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one in lab experiments is its potency as an inhibitor of acetylcholinesterase. This allows researchers to study the effects of acetylcholine accumulation on nerve function in a controlled manner. However, the use of this compound can also be limited by its toxicity. This compound is a highly toxic compound that can cause serious harm if not handled properly. Researchers must take appropriate safety precautions when working with this compound to avoid exposure.
Zukünftige Richtungen
There are many future directions for research involving 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one. One area of interest is the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. This compound has been shown to be effective in inhibiting acetylcholinesterase, which is a target for the treatment of these diseases. Another area of interest is the study of the effects of this compound on other enzymes and neurotransmitters. By understanding the broader effects of this compound on the nervous system, researchers may be able to develop new treatments for a range of neurological disorders.
Synthesemethoden
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can be synthesized by the reaction of diethyl phosphite with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is then hydrolyzed with dilute acid to yield this compound. The synthesis of this compound is relatively straightforward, and the compound can be obtained in high yields.
Eigenschaften
| 113848-04-7 | |
Molekularformel |
C13H27O7P |
Molekulargewicht |
326.32 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one |
InChI |
InChI=1S/C13H27O7P/c1-5-17-13(18-6-2)12(15)9-11(14)10-21(16,19-7-3)20-8-4/h12-13,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
MLYOGOHTSZHGEQ-UHFFFAOYSA-N |
SMILES |
CCOC(C(CC(=O)CP(=O)(OCC)OCC)O)OCC |
Kanonische SMILES |
CCOC(C(CC(=O)CP(=O)(OCC)OCC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


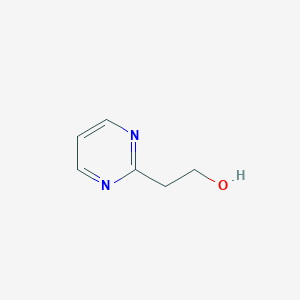

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
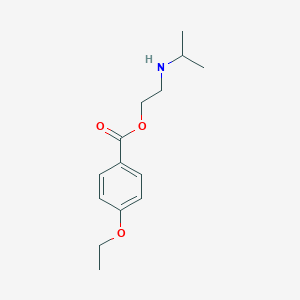

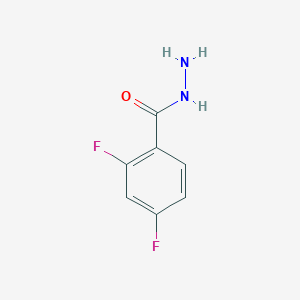
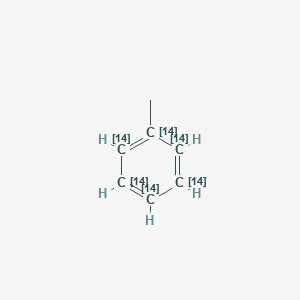
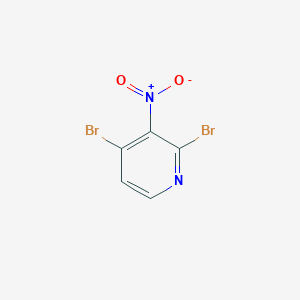
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)
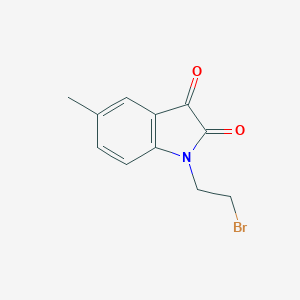
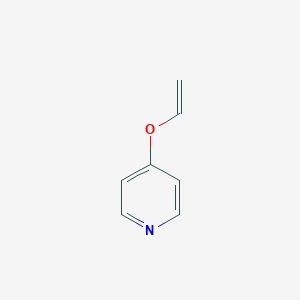
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
